molecular formula C21H20N4O6S B7729511 6-[(E)-[[5-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazol-2-yl]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid

6-[(E)-[[5-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazol-2-yl]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid

Cat. No.: B7729511
M. Wt: 456.5 g/mol
InChI Key: CQVCIBLDOOBUFU-SSDVNMTOSA-N
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Description

6-[(E)-[[5-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazol-2-yl]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that includes a thiazole ring, an anilino group, and a benzoic acid moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-[[5-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazol-2-yl]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid typically involves multiple steps. One common approach is the condensation of 2-anilino-2-oxoethylthioacetic acid with a thiazole derivative under reflux conditions in the presence of a suitable catalyst . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently .

Chemical Reactions Analysis

Types of Reactions

6-[(E)-[[5-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazol-2-yl]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the anilino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce alcohols or amines .

Scientific Research Applications

6-[(E)-[[5-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazol-2-yl]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(E)-[[5-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazol-2-yl]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-[(E)-[[5-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazol-2-yl]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid apart is its unique combination of a thiazole ring, anilino group, and benzoic acid moiety. This combination provides distinct chemical and biological properties that can be leveraged in various applications .

Properties

IUPAC Name

6-[(E)-[[5-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazol-2-yl]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O6S/c1-30-14-9-8-12(17(20(28)29)18(14)31-2)11-22-25-21-24-19(27)15(32-21)10-16(26)23-13-6-4-3-5-7-13/h3-9,11,15H,10H2,1-2H3,(H,23,26)(H,28,29)(H,24,25,27)/b22-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVCIBLDOOBUFU-SSDVNMTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC2=NC(=O)C(S2)CC(=O)NC3=CC=CC=C3)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/NC2=NC(=O)C(S2)CC(=O)NC3=CC=CC=C3)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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